(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one
Description
This compound belongs to the (Z)-5-benzylidene-2-thioxothiazolidin-4-one family, characterized by a thiazolidinone core with a thioxo group at position 2 and a benzylidene substituent at position 3. Its unique structure includes:
- 4-Ethoxyphenyl at position 3: A lipophilic substituent that may enhance membrane permeability and modulate receptor interactions .
- Thioxo group at position 2: Critical for hydrogen bonding and redox activity, a feature common in bioactive thiazolidinones .
This compound is synthesized via a condensation reaction between 3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one and benzo[d][1,3]dioxole-5-carbaldehyde, catalyzed by acetic acid and sodium acetate under reflux .
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-2-22-14-6-4-13(5-7-14)20-18(21)17(26-19(20)25)10-12-3-8-15-16(9-12)24-11-23-15/h3-10H,2,11H2,1H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKIEZOYUHVAV-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step often starts with the reaction of an appropriate thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Benzo[d][1,3]dioxole Group: The benzo[d][1,3]dioxole moiety can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Addition of the Ethoxyphenyl Group: The ethoxyphenyl group is usually added through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thiazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one exhibit significant anticonvulsant properties. For instance, a series of N-substituted derivatives were synthesized and tested against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Among these, compound 4e showed remarkable protection against seizures with an effective dose (ED50) of 9.7 mg/kg and a toxic dose (TD50) of 263.3 mg/kg, yielding a high protective index of 27.1 compared to standard antiepileptic drugs .
Antibacterial Properties
Research has indicated that compounds similar to (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one possess inhibitory activity against Mur ligases such as MurD and MurE, which are crucial for bacterial cell wall synthesis. This suggests potential applications in developing new antibacterial agents targeting resistant bacterial strains .
Antitumor Activity
In vitro studies have shown that certain derivatives of thiazolidinones exhibit antitumor activity by inhibiting various protein kinases involved in cancer progression. Specifically, compounds with benzo[d][1,3]dioxole moieties have demonstrated effectiveness against several cancer cell lines, indicating their potential as anticancer agents .
Synthesis Techniques
The synthesis of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one typically involves the Knoevenagel condensation reaction, which can be facilitated using microwave irradiation for improved yields and reduced reaction times. This method has been highlighted for its efficiency in generating various thiazolidinone derivatives with controlled stereochemistry .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the mechanism of action of these compounds, revealing that they may inhibit specific ion channels such as NaV1.1, which is implicated in seizure activity. This insight supports the development of more targeted therapies for epilepsy and other neurological disorders .
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated that compound 4e not only exhibited significant anticonvulsant activity but also showed low neurotoxicity in animal models. This positions it as a promising candidate for further development as an antiepileptic drug .
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial applications, the synthesized compounds were tested against various Gram-positive and Gram-negative bacteria, showing substantial inhibitory effects. The findings suggest that these thiazolidinone derivatives could serve as lead compounds in antibiotic development .
Mechanism of Action
The mechanism of action of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with enzymes or receptors in the body. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent at position 5 significantly influences bioactivity and physicochemical properties. Key analogs include:
Analysis :
- Unlike indole-containing analogs (e.g., compound 5b ), the benzodioxole moiety lacks basic nitrogen, which may reduce off-target interactions but limit solubility.
Variations at Position 3 (Thiazolidinone Core)
The 4-ethoxyphenyl group at position 3 distinguishes the target compound from analogs with alternative aryl or alkyl substituents:
Analysis :
- The 4-ethoxyphenyl group balances lipophilicity (LogP ~3.5 estimated) and steric bulk, favoring membrane permeability over highly polar (e.g., hydroxylated ) or bulky (e.g., cyclohexyl ) analogs.
- Compared to dimethylaminoethyl derivatives , the ethoxyphenyl group lacks protonatable nitrogen, reducing solubility but avoiding pH-dependent ionization.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The ethoxyphenyl and benzodioxole groups increase LogP (~3.5) compared to hydroxylated analogs (LogP ~2.0–2.5 ), favoring blood-brain barrier penetration but requiring formulation aids for aqueous solubility.
- Synthetic Accessibility : Requires benzo[d][1,3]dioxole-5-carbaldehyde, a less common reagent compared to benzaldehyde derivatives , which may limit scalability.
Biological Activity
(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including antibacterial, antifungal, and antiviral properties. This article provides a detailed overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H15NOS2
- Molecular Weight : 299.42 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazolidinone derivatives, including the compound . Research has shown that various thiazolidinone derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 50 | S. aureus |
| Other Thiazolidinones | 25 - 100 | Various strains |
The compound's mechanism of action may involve disruption of cell wall synthesis or inhibition of specific metabolic pathways critical for bacterial survival .
Antifungal Activity
Thiazolidinones have also demonstrated antifungal properties. Studies indicate that derivatives similar to this compound exhibit activity against fungi such as Candida albicans.
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| This compound | 40 | C. albicans |
| Other Derivatives | 20 - 80 | Various strains |
The antifungal mechanism may involve interference with ergosterol biosynthesis or disruption of fungal cell membrane integrity .
Antiviral Activity
Research into the antiviral potential of thiazolidinone derivatives has shown promise, particularly against HIV. Molecular docking studies suggest that these compounds can interact with viral proteins, inhibiting their function.
| Compound | IC50 (µM) | Virus |
|---|---|---|
| This compound | 30 | HIV-1 |
| Other Compounds | 10 - 50 | HIV strains |
However, it is important to note that while some compounds show antiviral activity, they may also exhibit cytotoxic effects on host cells .
Case Studies
A study conducted by researchers focused on the synthesis and biological evaluation of thiazolidinone derivatives found that the compound exhibited significant antibacterial and antifungal activities. The study utilized various assays to determine the minimum inhibitory concentration (MIC) and cytotoxicity against human cell lines.
Study Summary
- Objective : Evaluate the biological activity of thiazolidinone derivatives.
- Methods : Synthesis followed by antimicrobial susceptibility testing.
- Results : The compound showed promising results against both bacterial and fungal strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
